Cyclobutanethiol

Descripción

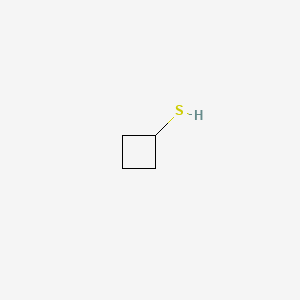

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclobutanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c5-4-2-1-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMTXCOQGNENQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337629 | |

| Record name | Cyclobutanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6861-61-6 | |

| Record name | Cyclobutanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclobutanethiol and Its Derivatives

Direct Synthesis of Cyclobutanethiol

The direct formation of the this compound skeleton can be approached through various modern synthetic reactions, including those leveraging light energy and novel ring-opening strategies.

Photochemical reactions, particularly [2+2] cycloadditions, are a primary method for constructing the cyclobutane (B1203170) ring system. researchgate.netnumberanalytics.com This approach involves the reaction of two alkene molecules under the influence of light to form a cyclobutane ring. numberanalytics.com The photolysis of 1,3-butadiene, for instance, can yield cyclobutene (B1205218), a key precursor for further functionalization into thiol derivatives. rsc.org

While direct photochemical thiolation on a pre-formed cyclobutane is less common, photochemical methods are instrumental in creating the core structure. For example, the photolysis of (MePMPMe)2ZrBn2 in the presence of an alkyne like diphenylacetylene (B1204595) leads to a formal [2+2] cycloaddition, forming a metallacyclobutadiene complex. rsc.org Similarly, intramolecular [2+2] cycloadditions have been used to generate complex cyclobutane rings with controlled stereochemistry. Another relevant photochemical process is the Paterno-Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane, which can serve as a synthetic precursor to functionalized cyclobutanes. numberanalytics.com The challenge then lies in converting a functional group installed during the photochemical step into a thiol group.

Recent advancements have provided novel pathways to cyclobutane-containing thiols. One notable method is the visible light-mediated decarboxylative thiolation. This reaction allows for the conversion of cyclic carboxylic acids, such as cyclobutanecarboxylic acid, directly into the corresponding free thiol or disulfide. nih.gov This approach is significant as it provides a direct route from a readily available starting material to the desired thiol. nih.gov

Another powerful strategy involves the strain-release reactions of bicyclo[1.1.0]butanes (BCBs). The high ring strain of BCBs can be harnessed for synthetic transformations. A key reaction is the chemoselective strain-driven nucleophilic addition of thiols to BCB amides, which proceeds under neutral aqueous conditions to form 1,3-difunctionalized cyclobutanes. researchgate.net This method has been utilized to develop covalent ligands for targeting specific proteins by reacting with cysteine thiols. researchgate.net The reaction of organocuprate nucleophiles with enantioenriched BCBs can also yield densely functionalized cyclobutanes, demonstrating a sequence of stereoselective BCB formation followed by a ring-opening addition. rsc.org

Photochemical Pathways for Cyclobutane Thiol Formation

Stereoselective and Enantioselective Synthesis of Thio-Substituted Cyclobutanes

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for bioactive molecules. The development of stereoselective and enantioselective methods to produce thio-substituted cyclobutanes has been a focus of intensive research.

The sulfa-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful C-S bond-forming reaction. When applied to cyclobutene derivatives, it provides an efficient route to 1,2-disubstituted thiocyclobutanes. rsc.orgrsc.org The use of a simple base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively catalyze the diastereoselective addition of various thiols to cyclobutene esters and amides. rsc.orgrsc.org This method allows for the synthesis of a wide range of thio-substituted cyclobutanes with high diastereoselectivity and in excellent yields. rsc.org

| Thiol Nucleophile (1) | Cyclobutene Acceptor (2) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 4-Methoxythiophenol | Ethyl cyclobut-1-ene-1-carboxylate | 3a | 93 | >95:5 |

| Thiophenol | Ethyl cyclobut-1-ene-1-carboxylate | 3b | 95 | >95:5 |

| Benzyl mercaptan | Ethyl cyclobut-1-ene-1-carboxylate | 3g | 99 | 91:9 |

| Thiophenol | N,N-Dimethylcyclobut-1-ene-1-carboxamide | 3l | 99 | >95:5 |

| 4-Methoxythiophenol | (E)-ethyl 2-(cyclobut-1-en-1-yl)acrylate | 3p | 88 | 88:12 |

To achieve enantioselectivity, where one mirror image of a molecule is formed preferentially, chiral catalysts are employed. wikipedia.org In the context of sulfa-Michael additions to cyclobutenes, chiral bifunctional acid-base organocatalysts have proven highly effective. rsc.orgrsc.org Specifically, a cinchona alkaloid-based squaramide catalyst can deliver thio-substituted cyclobutanes with high yields and excellent enantioselectivity (up to 99.7:0.3 er). rsc.orgrsc.org These catalysts operate by simultaneously activating the thiol nucleophile through a basic site (e.g., a quinuclidine (B89598) nitrogen) and the cyclobutene electrophile through hydrogen bonding interactions with the squaramide moiety. organic-chemistry.org This dual activation in a chiral environment dictates the facial selectivity of the thiol addition. rsc.orgorganic-chemistry.org

Chiral Lewis acids are also used to control stereochemistry in reactions that form cyclobutane rings, such as [2+2] cycloadditions. wikipedia.orgchinesechemsoc.org For example, a chiral Eu-based Lewis acid complex has been used in conjunction with a photocatalyst to achieve enantioselectivities of up to 97% ee in [2+2] photocycloaddition processes. chinesechemsoc.org

| Catalyst | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Cat1 (Thiourea-based) | 18 | 42 | 58.5:41.5 |

| Cat3 (Urea-based) | 18 | 43 | 52.5:47.5 |

| Cat5 (Squaramide-based) | 18 | 99 | 99.2:0.8 |

| Cat7 (Cinchona-based) | 18 | 99 | 98.8:1.2 |

| Cat*9 (Diamin-based) | 18 | 99 | 50:50 |

Achieving stereochemical control in the synthesis of polysubstituted cyclobutanes is a significant synthetic hurdle, partly due to the conformational flexibility (ring flipping) of the cyclobutane ring. calstate.edu Several strategies have been developed to address this.

One effective method is the use of chiral auxiliaries. A chiral auxiliary is a temporary chemical moiety attached to a starting material to direct the stereochemical outcome of a subsequent reaction. For instance, a dioxolane chiral auxiliary has been used to control the stereochemistry of a [2+2] cycloaddition reaction, yielding a chiral cyclobutanone (B123998) scaffold with greater than 95% diastereomeric excess. mdpi.com

Substrate-controlled synthesis is another powerful approach where the stereochemistry of the starting material directly determines the stereochemistry of the product. In the synthesis of highly substituted borylated cyclobutanols from epibromohydrins, the stereochemical relationship of the starting epoxide dictates that of the final cyclobutane product. For example, syn-epibromohydrins lead to trans-cyclobutane products, while anti-epibromohydrins yield cis products, with the reaction proceeding with high stereospecificity. rsc.org

Finally, the conditions of a reaction can be tuned to influence the stereochemical outcome. In the ring-opening of bicyclo[1.1.0]butanes with organocuprates, the stereochemistry of the final product can be determined by the protonation step of a resulting carbanion intermediate. The use of a bulky proton source like butylated hydroxytoluene (BHT) can influence which diastereomer, cis or trans, is formed preferentially. rsc.org

Chiral Catalysis in this compound Derivative Synthesis

Functionalization Strategies for Cyclobutane Ring Systems Incorporating Thiol Groups

Incorporating a thiol group into a cyclobutane ring, or functionalizing a pre-existing thiolated cyclobutane, requires robust chemical strategies. Advanced methods focus on selectively modifying the carbocyclic framework to build molecular complexity.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify molecular scaffolds without the need for pre-functionalized starting materials. In the context of cyclobutane systems, these strategies are pivotal for creating precursors that can be converted to thiolated derivatives or for directly modifying cyclobutanes that already contain a protected thiol moiety.

Palladium-catalyzed C-H activation is a leading strategy, often employing a directing group to control regio- and stereoselectivity. researchgate.net These directing groups coordinate to the metal catalyst, bringing it into proximity with a specific C(sp³)–H bond on the cyclobutane ring, thereby enabling its selective cleavage and subsequent functionalization. researchgate.netchemrxiv.org For instance, amide groups have been successfully used to direct the arylation of C-H bonds, allowing for the controlled cis or trans installation of aryl groups onto the cyclobutane ring. researchgate.netacs.org This approach was instrumental in the total synthesis of complex natural products like piperarborenine B. researchgate.netacs.org

More recently, native functional groups have been harnessed to direct these transformations. Tertiary alkylamines are a notable example, directing the palladium-catalyzed enantioselective C–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. chemrxiv.org The use of a simple N-acetyl amino acid ligand is crucial for this process, controlling the enantioselectivity and promoting the desired γ-C–H activation. chemrxiv.org Such methods provide a direct route to chiral, functionalized cyclobutanes that are valuable precursors for biologically active thiol derivatives. The application of C-H functionalization logic highlights how subtle electronic and steric factors influence the reactivity of cyclobutanes, providing a sophisticated toolkit for their synthesis. nih.gov

| Directing Group | Catalyst System (Example) | Type of Functionalization | Key Feature | Reference |

|---|---|---|---|---|

| 8-Amidoquinoline | Pd(OAc)₂ | C(sp³)–H Arylation | Enables double C-H bond activation for 1,3-diarylation. | researchgate.net |

| Amide | Palladium(II) | C(sp³)–H Arylation | Directs arylation cis to the amide group. Used in piperaborenine B synthesis. | acs.org |

| Tertiary Alkylamine | Pd(II) / N-Acetyl Amino Acid Ligand | Enantioselective C(sp³)–H Arylation | Achieves high enantioselectivity in the arylation of aminomethyl-cyclobutanes. | chemrxiv.org |

| Ketone (via transient imine) | Pd(II) | γ-C–H Functionalization | Allows for functionalization at a position remote from the ketone. | scripps.edu |

Ring expansion and contraction reactions are fundamental strategies in carbocyclic chemistry that allow for the interconversion of ring systems, often leveraging strain relief or specific rearrangement pathways. These methods are highly relevant for accessing cyclobutane thiol precursors from other ring sizes.

Ring Expansion: A direct and effective method for synthesizing thiolated four-membered rings is through the expansion of smaller, sulfur-containing heterocycles. The ring expansion of thiiranes (three-membered rings) is a notable pathway to thietane (B1214591) derivatives (four-membered rings). beilstein-journals.org For example, the rearrangement of (1-haloalkyl)thiiranes, promoted by a base and a weak nucleophile, proceeds via a thiirane (B1199164)–thietane rearrangement to yield 3-substituted thietanes efficiently. beilstein-journals.org This process capitalizes on the relief of ring strain in moving from a thiirane to a thietane.

Ring Contraction: Conversely, larger rings can be contracted to form the cyclobutane core. The Wolff rearrangement is a classic example, where an α-diazoketone undergoes photolytic or thermal decomposition to generate a carbene, which then rearranges to a ketene (B1206846) with concomitant ring contraction. wikipedia.orgrsc.org When applied to a cyclic α-diazoketone derived from a cyclopentanone, this reaction can produce a cyclobutanecarboxylic acid derivative. wikipedia.org Another powerful method involves pinacol-type rearrangements. wikipedia.orgrsc.org For instance, the acid-catalyzed rearrangement of a cyclopentane-1,2-diol can lead to a cyclobutyl ketone, contracting the ring by one carbon. These cationic rearrangements are driven by the formation of a more stable carbocation and have been used to synthesize complex molecular cores. wikipedia.org While less common, contractions of six-membered thia-heterocycles have also been reported as a route to thietanes. beilstein-journals.org

| Methodology | Starting Material Type | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Ring Expansion | (1-Haloalkyl)thiirane | Substituted Thietane | Nucleophile-assisted thiirane–thietane rearrangement. | beilstein-journals.org |

| Ring Contraction | Cyclic α-Diazoketone (from Cyclopentanone) | Cyclobutane Carboxylic Acid Derivative | Wolff Rearrangement. | wikipedia.orgrsc.org |

| Ring Contraction | Cyclopentanediol | Cyclobutyl Ketone | Acid-catalyzed Pinacol-type rearrangement. | wikipedia.orgrsc.org |

| Ring Contraction | α-Hydroxycyclobutanone | Cyclopropanecarbaldehyde | Tandem Wittig reaction-ring contraction. | researchgate.net |

Tandem reactions, also known as domino or cascade reactions, are processes where multiple chemical transformations occur sequentially in a single synthetic operation without isolating intermediates. dtu.dknumberanalytics.comrsc.org This approach is highly efficient, minimizing waste and purification steps while rapidly building molecular complexity. dtu.dkmdpi.com

In the synthesis of cyclobutane systems, tandem reactions can orchestrate complex rearrangements and bond formations. A notable example is a tandem sequence involving a Brønsted acid-catalyzed nucleophile addition, followed by a ring-contraction and a C3-C4 ring-expansion, which has been utilized to generate a diverse array of 2-substituted cyclobutanone sulfides. researchgate.net Another sophisticated example is a tandem Wittig reaction-ring contraction process. researchgate.net This reaction between an α-hydroxycyclobutanone and a phosphonium (B103445) ylide proceeds through an olefination product that immediately undergoes a 1,2-carbon migration, resulting in a highly functionalized cyclopropanecarbaldehyde. researchgate.net While this example leads to a cyclopropane, it demonstrates the power of tandem logic starting from a cyclobutane precursor.

These cascade sequences are powerful because a single, carefully designed event can trigger a series of predictable downstream reactions. rsc.org By combining different catalytic modes, such as transition metal catalysis and Brønsted acid catalysis, chemists can devise novel tandem sequences to construct complex cyclobutane scaffolds that are ideal substrates for subsequent conversion into this compound derivatives. dtu.dk

Ring Expansion and Contraction Methodologies for Cyclobutane Thiol Precursors

Synthetic Approaches to this compound Derivatives for Specific Chemical Targets

The synthesis of this compound derivatives is often driven by the pursuit of molecules with specific functions, particularly in medicinal chemistry and materials science. ontosight.aiontosight.ai Strained aminomethyl-cycloalkanes, for instance, are a recurring motif in pharmaceuticals due to their unique structural features that can enhance metabolic stability and other biological properties. chemrxiv.org

The synthesis of this compound, 2-aminomethyl-, hydrochloride is a prime example of a targeted approach. ontosight.aiontosight.ai The synthesis involves a multi-step sequence that includes the formation of the cyclobutane ring, the introduction of the aminomethyl and thiol groups, and finally, conversion to the hydrochloride salt to improve stability and solubility. ontosight.aiontosight.ai Such derivatives are explored for their potential antimicrobial, antiviral, or anticancer activities. ontosight.ai

Advanced C-H functionalization strategies are particularly well-suited for creating libraries of derivatives for specific targets. For example, the palladium-catalyzed C-H arylation methods can be used to synthesize a range of 1,3-difunctionalized cyclobutanes. chemrxiv.orgscripps.edu This allows for systematic structural modifications to optimize activity against a biological target, a common strategy in drug discovery. nih.gov The total synthesis of complex natural products containing a cyclobutane core, such as the piperarborenines, further showcases how these advanced synthetic methods are applied to achieve specific, highly complex molecular architectures. researchgate.netnih.gov

| Target Derivative Class | Key Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Aminomethyl-cyclobutanethiols | Multi-step synthesis involving ring formation and functional group installation. | Medicinal chemistry (antimicrobial, antiviral). | ontosight.aiontosight.ai |

| Arylated Cyclobutane Thiol Precursors | Palladium-catalyzed C-H arylation. | Building blocks for structure-activity relationship (SAR) studies. | chemrxiv.org |

| Complex Natural Product Cores (e.g., Piperarborenines) | Sequential C-H functionalization. | Access to biologically active natural products. | researchgate.netnih.gov |

| Thietane-Containing Molecules | Ring expansion of thiiranes. | Intermediates in organic synthesis, agrochemicals. | beilstein-journals.org |

Elucidating Reactivity and Reaction Mechanisms of Cyclobutanethiol

Mechanistic Pathways of Cyclobutanethiol Reactions

The photochemistry of sulfur-containing compounds, particularly thiones, can lead to the formation of cyclic thiol species like this compound through intramolecular reactions. Research into the photochemistry of aralkyl thiones possessing an oxygen atom in the side chain has revealed pathways for γ-hydrogen abstraction, which is followed by either cyclization to form a thiol or cleavage. cdnsciencepub.com

Specifically, upon excitation, certain aralkyl thiones undergo a Type II reaction, which can proceed via two distinct pathways. This process involves the abstraction of a γ-hydrogen atom, leading to a biradical intermediate. This intermediate can then either cyclize to form this compound or undergo cleavage to produce ethyl vinyl ether. cdnsciencepub.com It has been demonstrated that γ-abstraction can occur from both the singlet (S1) and triplet (T1) excited states of the thione, whereas other insertion reactions, such as ε-insertion, may occur exclusively from the singlet state. cdnsciencepub.com The formation of this compound from these photochemical reactions highlights a key mechanistic pathway for its synthesis from specific precursors. cdnsciencepub.com

Furthermore, the irradiation of bicyclic thiones such as thiofenchone and thiocamphor results in the formation of cyclopropanethiols, which are considered homothioenols, through β-hydrogen abstraction. rsc.org While not forming a four-membered ring, this illustrates a general principle of intramolecular hydrogen abstraction in thiones leading to cyclic thiols. The formation of cyclobutane (B1203170) rings via photochemical [2+2] cycloadditions is a well-established method, particularly in the synthesis of thietanes from thiones and olefins, known as the thia-Paternò–Büchi reaction. beilstein-journals.org

Thiol-mediated reactions frequently proceed through free-radical chain mechanisms, which are characterized by three main stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: This stage involves the generation of a thiyl radical (RS•) from a thiol (RSH). This can be achieved through the homolytic cleavage of the S-H bond using heat or UV light, or more commonly, by using a radical initiator like an azo-compound (e.g., AIBN) or peroxide. youtube.commdpi.com The relatively low S-H bond dissociation energy in alkyl thiols (approximately 87 kcal·mol⁻¹) facilitates this process. mdpi.com

Propagation: This is the core of the chain reaction and typically consists of two key steps. First, the generated thiyl radical adds across an unsaturated bond (e.g., an alkene or alkyne) to form a carbon-centered radical intermediate. mdpi.comlibretexts.org Second, this new radical abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical, which continues the chain. mdpi.commdpi.com This hydrogen abstraction step is a crucial part of many radical-based synthetic methods. mdpi.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. youtube.comlibretexts.org Possible termination steps include the combination of two thiyl radicals to form a disulfide (RSSR), the reaction of a carbon-centered radical with a thiyl radical, or the dimerization of two carbon-centered radicals. mdpi.com

In the context of this compound, these radical mechanisms are critical. For instance, in intramolecular thiol-ene reactions, the regioselectivity of the cyclization is governed by the relative stability of the resulting radical intermediates. mdpi.com The kinetic control in radical reactions makes them particularly useful for constructing strained ring systems like those found in cyclobutane derivatives. libretexts.org

While this compound itself is not typically used as a catalyst, thiols and their derivatives participate in and can be the products of various catalytic processes. Thiols can act as "polarity reversal catalysts" in certain radical-mediated reactions. In these processes, an electrophilic thiyl radical facilitates a hydrogen atom abstraction from an electron-rich bond, initiating a cascade that can lead to cleavage or rearrangement, as seen in the scission of benzylidene acetals. chemrxiv.org

More commonly, alicyclic thiols like this compound are substrates in reactions that utilize other catalysts. For example:

Oxidative Coupling: Alumina and hydrotalcite clay have been shown to be efficient and reusable catalysts for the oxidative coupling of various thiols, including alicyclic ones, to their corresponding disulfides using DMSO or air as the oxidant under mild conditions. rsc.orgrsc.org

Ring-Opening Reactions: Lewis acids such as aluminum chloride (AlCl₃) can catalyze the ring-opening of activated cyclobutanes with nucleophiles, including thiols. chemistryviews.orgacs.org This reaction provides a pathway to γ-heteroatom-substituted products. chemistryviews.org

Dithioether Synthesis: Silica (B1680970) gel can act as a catalyst in the one-pot synthesis of dithioethers from thiols and allyl bromide, with the regioselectivity (1,2- or 1,3-dithioethers) being controlled by the state of the silica (dry vs. moist). beilstein-journals.org

Radical Mechanisms in Thiol-Mediated Reactions

Influence of Thiol Group on Cyclobutane Ring Reactivity

The reactivity of cyclobutane is dominated by its significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions that are not observed in unstrained alkanes. researchgate.netacs.org The introduction of a thiol (-SH) group onto the cyclobutane ring can influence its reactivity in several ways:

Nucleophilic Participation in Ring-Opening: The thiol group, and more so its conjugate base, the thiolate anion, is a potent nucleophile. In donor-acceptor (D-A) substituted cyclobutanes, the ring is polarized and activated towards nucleophilic attack. Thiols can act as the nucleophile in Lewis acid-catalyzed ring-opening reactions, leading to the formation of γ-thiol-substituted esters. chemistryviews.orgacs.org This demonstrates the direct participation of the thiol in cleaving the strained four-membered ring.

Directing Radical Reactions: The thiol group is central to radical-mediated reactions. In the acyl radical reaction of bicyclic systems containing a fused cyclobutane ring, the inherent strain of the ring system dictates the reaction outcome. acs.org For instance, in a system with a highly strained fused ring, a cyclization product was formed exclusively. When the strain was reduced by using a less constrained precursor, a mixture of cyclization and rearrangement products was observed, indicating that the ring strain governs the fate of the radical intermediates generated with the help of the thiol mediator (tert-butanethiol). acs.org

Electronic and Steric Effects: The thiol group can exert electronic and steric effects on adjacent functional groups and on the ring itself. The presence of the sulfur atom, with its lone pairs and larger atomic radius compared to carbon or oxygen, can influence the conformation and stability of intermediates. In the formation of 1,2-dithiolanes from 1,3-dithiols, the strain in the resulting five-membered ring, which is influenced by the original conformation of the thiol groups, affects the equilibrium constant of the reaction. harvard.edu A similar principle applies to the cyclobutane ring, where the orientation and interaction of the thiol group with the rest of the molecule can affect transition state energies.

Investigations of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound and the feasibility of its reactions. libretexts.orgmit.edu

Direct kinetic data for many reactions involving this compound are not widely published, but parameters can be inferred from related systems. The kinetics of thiol-mediated reactions are influenced by factors such as bond dissociation energies, steric hindrance, and the stability of intermediates. mdpi.comrsc.org

In the photochemical formation of this compound (4) from a specific aralkyl thione precursor (2g), quenching studies have allowed for the determination of excited state lifetimes and rates of product formation. cdnsciencepub.com

| Parameter | Value |

|---|---|

| Lifetime of Common Excited State (τ) | ~140-170 ps |

| Rate of Formation of this compound (4) | 2.1 x 107 s-1 |

| Rate of Formation of Cleavage Product (5) | 5.2 x 107 s-1 |

The kinetics of thiol-ene reactions are governed by the ratio of the propagation rate (radical addition) to the chain transfer rate (hydrogen abstraction). mdpi.com For these second-order reactions, rate constants are dependent on reaction conditions, but relative reactivity can be assessed. nih.gov For example, in the reaction of thiols with limonene, the external double bond reacts about 6.5 times faster than the internal one, a selectivity attributed to steric factors and the relative stability of the resulting tertiary radical intermediates. rsc.org This highlights how structural features influence kinetic outcomes in thiol reactions.

Thermodynamic Stability and Ring Strain Energy Considerations for Cyclobutane Thiols

The thermodynamic stability of this compound is intrinsically linked to the inherent strain of the four-membered carbocyclic ring. The cyclobutane ring is notably less stable than its acyclic counterpart, butane, or the strain-free cyclohexane (B81311) ring. This instability arises from a combination of angle strain, due to the compression of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms.

The parent cyclobutane molecule possesses a significant ring strain energy of approximately 26.3 kcal/mol. nih.gov To alleviate some of the torsional strain that would be present in a perfectly planar structure, cyclobutane adopts a non-planar, puckered conformation. nih.gov This puckering, however, slightly decreases the internal C-C-C bond angles to about 88°, thereby increasing angle strain. nih.gov The molecule rapidly interconverts between equivalent puckered conformations through a low-energy barrier. High-level ab initio calculations estimate this inversion barrier to be around 482 cm⁻¹ (approximately 1.38 kcal/mol). researchgate.net

Table 1: Comparative Ring Strain Energies of Cycloalkanes This table presents the generally accepted ring strain energies for several common cycloalkanes, highlighting the significant strain in four-membered rings.

| Cycloalkane | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | |

| Cyclobutane | 4 | 26.3 | nih.gov |

| Cyclopentane (B165970) | 5 | 6.3 | |

| Cyclohexane | 6 | 0.0 |

The introduction of a substituent, such as a thiol group (-SH), onto the cyclobutane ring creates two possible diastereomeric conformers: one with the substituent in a pseudo-axial position and one with it in a pseudo-equatorial position. The relative stability of these conformers is dictated by steric and electronic interactions.

For instance, cyclobutanol (B46151), an oxygen analog of this compound, shows a clear preference for the equatorial conformer. The energy difference (ΔG(ax-eq)) between the axial and equatorial conformers was determined to be 1.1 kcal/mol in favor of the equatorial form. researchgate.net This preference is primarily attributed to the minimization of steric hindrance between the substituent and the hydrogen atoms at the C3 position (1,3-diaxial-like interactions) in the equatorial arrangement. Microwave spectroscopy studies of cyclobutanol further confirm that the equatorial conformer is the more stable ground state. rsc.org

It is reasonable to infer that this compound would exhibit a similar conformational preference. The thiol group, while having a longer C-S bond than a C-O bond, is still sterically demanding and would likely favor the less hindered equatorial position to minimize steric clashes with the rest of the ring.

Table 2: Conformational Energy Differences (ΔG(ax-eq)) for Monosubstituted Cyclobutanes This table showcases calculated and experimental energy differences between axial and equatorial conformers for various substituents on a cyclobutane ring, providing context for the expected behavior of this compound. A positive value indicates a preference for the equatorial conformer.

| Substituent (in c-C₄H₇-X) | ΔG(ax-eq) (kcal/mol) | Method | Reference |

|---|---|---|---|

| -OH (Cyclobutanol) | 1.1 | NMR / DFT | researchgate.net |

| -CH₂OH | 0.2 | NMR / DFT | researchgate.net |

| -CF₃ | - | DFT / X-ray | acs.org |

| -F | - | DFT | osu.edu |

| -Cl | - | DFT | nih.gov |

| -CH₃ | - | DFT | nih.gov |

Note: For some substituents, specific energy values are not provided, but studies confirm conformational preferences. The CF₃ group, for example, was surprisingly found to prefer the axial position in several derivatives. acs.org

Computational and Theoretical Chemistry Studies of Cyclobutanethiol

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the behavior of molecules at the quantum level. For cyclobutanethiol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnumberanalytics.com It offers a good balance between computational cost and accuracy, making it suitable for studying systems like this compound. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. chemrxiv.orgresearchgate.net

Published research includes the optimization of this compound's geometry at the PBE0/6-31+G(d,p) level of theory, indicating that detailed computational studies have been performed on this molecule. doi.org Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to calculate harmonic vibrational frequencies. mdpi.comcsc.finumberanalytics.com These frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra and for calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy. researchgate.netuni-leipzig.de While specific calculated spectra for this compound are not broadly published, the methodology is standard. arxiv.org

| Calculated Property | Significance in this compound Studies | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths (e.g., C-S, S-H, C-C) and angles, defining the 3D structure. | B3LYP, PBE0 / 6-31G(d), 6-311++G(d,p) |

| Vibrational Frequencies | Predicts IR and Raman spectra for compound identification and characterization. csc.fi | B3LYP / 6-311+G(3df,2p) |

| Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy from vibrational frequencies. csc.fi | B3LYP, M06-2X / 6-311++G(d,p) |

| Electronic Properties | Determines HOMO-LUMO energies, dipole moment, and charge distribution. mdpi.com | PBE0 / 6-31+G(d,p) doi.org |

Ab initio methods are computational techniques based entirely on first principles of quantum mechanics, without using empirical data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their high accuracy, although they are computationally more demanding than DFT. nih.gov They are particularly valuable for conformational analysis and for obtaining reliable energy calculations. researchgate.netucl.ac.uk

For thiol-containing cyclic molecules, ab initio methods have been successfully applied. For instance, a high-level ab initio study (CCSD(T)/cc-pVTZ) was used to investigate the tautomeric equilibrium of 2-pyridinethiol, demonstrating the capability of these methods to provide benchmark energy data. acs.org For this compound, ab initio calculations would be instrumental in exploring the potential energy surface, identifying different conformers (e.g., equatorial vs. axial position of the thiol group), and determining their relative stabilities. researchgate.netrsc.org This type of analysis is crucial for understanding the molecule's flexibility and the energetic barriers between different conformations. ucl.ac.uk

| Ab Initio Method | Primary Application | Key Information Provided |

|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimization, wavefunction generation. | Molecular orbitals, orbital energies. |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation for more accurate energy and geometry. nih.gov | Improved conformational energies and structural parameters. |

| Coupled Cluster (e.g., CCSD(T)) | "Gold standard" for high-accuracy single-point energy calculations. acs.org | Benchmark relative energies of conformers and transition states. |

| Configuration Interaction (CI) | Used for studying excited states and multi-reference systems. | Excited state energies and properties. |

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure picture of localized bonds and lone pairs. uni-muenchen.dearxiv.orgnih.gov It provides a detailed understanding of charge distribution, hybridization, and delocalization effects (hyperconjugation) within a molecule. wisc.edu This is achieved by analyzing the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. researchgate.netuni-muenchen.denumberanalytics.com

In the context of thiol-substituted cyclobutanes, NBO analysis is particularly useful for understanding the influence of the thiol group on the electronic structure of the cyclobutane (B1203170) ring and vice versa. Studies on various thiol compounds have used NBO analysis to investigate substituent effects on properties like acidity (pKa). numberanalytics.com For this compound, key NBO interactions would include delocalization from the sulfur lone pairs (n_S) into antibonding orbitals (σ*) of the adjacent C-C or C-H bonds, as well as interactions involving the C-S bond. These analyses provide quantitative insights into the electronic factors governing the molecule's stability and reactivity. uba.ar

| Donor NBO | Acceptor NBO | Type of Interaction | Significance for this compound |

|---|---|---|---|

| LP (S) | σ(C-C) | Hyperconjugation | Indicates electron delocalization from the sulfur lone pair into the cyclobutane ring. |

| LP (S) | σ(C-H) | Hyperconjugation | Shows interaction of the sulfur lone pair with adjacent C-H bonds. |

| σ(C-S) | σ(C-C) | Hyperconjugation | Reveals delocalization from the C-S bonding orbital, affecting bond strength. |

| σ(C-H) | σ(C-S) | Hyperconjugation | Illustrates the influence of ring C-H bonds on the C-S bond. |

Ab Initio Methods in this compound Studies

Quantum Mechanical Descriptors and Molecular Electrostatic Potential Analysis

Quantum mechanical descriptors and Molecular Electrostatic Potential (MEP) analysis are essential tools for predicting the chemical reactivity of a molecule. mdpi.comnumberanalytics.com MEP maps visualize the charge distribution around a molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Red-colored regions indicate negative potential (electron-rich), attractive to electrophiles, while blue regions show positive potential (electron-poor), attractive to nucleophiles. chemrxiv.org For this compound, the MEP would be expected to show a region of negative potential around the sulfur atom due to its lone pairs, identifying it as a primary site for electrophilic attack. nih.gov

Quantum mechanical descriptors, derived from the electronic structure, provide quantitative measures of reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Other descriptors like electronegativity, chemical hardness, and the electrophilicity index further refine predictions of molecular behavior.

| Quantum Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied orbital; relates to the ability to donate electrons. The sulfur lone pairs would contribute significantly. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic character of the molecule. |

Computational Modeling of this compound Reactivity and Selectivity

Computational modeling allows for the simulation of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and product selectivity. numberanalytics.com For this compound, modeling can be applied to understand the reactivity of both the thiol group and the cyclobutane ring.

One specific application of reactivity modeling is molecular docking. A 2024 study investigating phytochemicals for diabetic wound healing performed molecular docking of various small molecules, including this compound, against matrix metalloproteinases MMP-8 and MMP-9. The study reported calculated binding affinities, which represent the predicted strength of interaction between this compound and the active sites of these enzymes. This type of modeling is crucial in drug discovery for predicting the potential biological activity of a compound.

Beyond docking, computational models can investigate reaction pathways, such as the thiol-ene reaction or Michael additions, which are characteristic of the thiol moiety. nih.govmdpi.com DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and calculating the activation energy barriers. researchgate.net This information is vital for predicting whether a reaction is likely to occur and which products will be favored.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | MMP-8 | -3.4 | csc.fi |

| MMP-9 | -4.0 |

Advanced Computational Methodologies in Cyclobutane Chemistry

The field of computational chemistry is continuously evolving, with new methodologies enabling the study of increasingly complex systems and reactions. mdpi.com In the area of cyclobutane chemistry, several advanced techniques are being employed to overcome challenges in synthesis and reactivity prediction. acs.org

One such area is the use of computational modeling in conjunction with modern synthetic methods like photoredox catalysis. rsc.org For example, computational studies have been used to explain the origin of stereoselectivity in the synthesis of densely substituted cyclobutanes by calculating the energies of different transition states. rsc.org This synergy between computation and experiment allows for the rational design of synthetic strategies.

Another frontier is the development of machine learning (ML) and artificial intelligence (AI) approaches. mdpi.com Machine-learned interatomic potentials (MLIPs) are being developed to model chemical reactions with quantum mechanical accuracy but at a fraction of the computational cost. chemrxiv.org These models are trained on large datasets of QM calculations and can predict reaction pathways and outcomes for new systems. nih.gov Such methods hold the promise of enabling high-throughput screening of reaction conditions and the discovery of novel chemical transformations involving complex scaffolds like substituted cyclobutanes.

| Methodology | Description | Application in Cyclobutane Chemistry |

|---|---|---|

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method treating the reactive center with high-level QM and the rest of the system with faster MM. | Modeling reactions of cyclobutane derivatives in large systems, such as enzyme active sites. |

| Automated Reaction Pathway Search | Algorithms that automatically find transition states and reaction pathways without prior chemical intuition. mdpi.com | Discovering novel rearrangement or ring-opening reactions of the cyclobutane ring. |

| Machine-Learned Interatomic Potentials (MLIPs) | Potentials trained on quantum mechanical data to perform large-scale, long-timescale molecular dynamics simulations with high accuracy. chemrxiv.org | Simulating the dynamics of cyclobutane-containing materials or complex reaction mixtures. |

| Photoredox Catalysis Modeling | Computational investigation of photocatalyzed reactions, including [2+2] cycloadditions to form cyclobutane rings. rsc.orgnih.gov | Predicting and explaining the regio- and stereoselectivity of complex cyclobutane syntheses. |

Integration of this compound in Complex Molecule Synthesis

The strategic incorporation of this compound into the synthesis of complex molecules leverages the inherent reactivity of the thiol group and the conformational constraints imposed by the cyclobutane ring. This combination allows for the creation of intricate structures with potential applications in various areas of chemical science.

The inherent ring strain of the cyclobutane core makes this compound and its derivatives valuable intermediates in the synthesis of other strained ring systems. researchgate.netwikipedia.org The relief of this strain can be a powerful driving force for certain chemical reactions, enabling transformations that would be difficult to achieve with less strained acyclic or larger ring systems. wikipedia.org For instance, thiol-functionalized cyclobutane intermediates can be employed in ring-expansion reactions to generate five-membered rings or undergo ring-opening processes to yield stereochemically defined linear structures. researchgate.net

Recent research has demonstrated the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes through a sulfa-Michael addition using cyclobutenes. nih.govrsc.org This method allows for the efficient formation of a wide range of thio-substituted cyclobutane esters and amides with high diastereoselectivities. nih.govrsc.org The resulting products can be further manipulated, for example, through oxidation of the sulfur atom to a sulfone or transformation of the ester group into other functionalities like alcohols or carboxylic acids, highlighting the versatility of these thiol-functionalized intermediates in accessing diverse molecular scaffolds. nih.gov

| Starting Material | Reagent/Catalyst | Product Type | Key Transformation |

| Cyclobutene (B1205218) | Thiol, DBU | Thio-substituted cyclobutane ester/amide | Diastereoselective sulfa-Michael addition |

| Cyclobutene | Thiol, Chiral squaramide catalyst | Enantioenriched thio-substituted cyclobutane | Enantioselective sulfa-Michael addition |

| Thio-substituted cyclobutane ester | Reducing agent (e.g., NaBH4) | Thio-substituted cyclobutanol (B46151) | Reduction of ester |

| Thio-substituted cyclobutane | Oxidizing agent | Thio-substituted cyclobutane sulfone | Oxidation of sulfide |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, represent a highly efficient strategy for building molecular complexity. organic-chemistry.orgwikipedia.org this compound and its derivatives can participate in such reactions, serving as a key building block to introduce the cyclobutylthio moiety into the final product.

While specific examples detailing the extensive use of this compound in a wide array of named MCRs are still emerging, the principle of its application is clear. The nucleophilic nature of the thiol group allows it to react with various electrophiles generated in situ during the course of a multicomponent reaction. For instance, in a conceptual multicomponent setup, this compound could react with an aldehyde and an isocyanide in a Passerini-type reaction or with an amine, an aldehyde, and an isocyanide in an Ugi-type reaction, leading to the formation of complex adducts bearing the cyclobutylthio group. wikipedia.org The development of novel MCRs that incorporate strained ring thiols like this compound is an active area of research, promising to provide rapid access to libraries of structurally diverse and complex molecules. rsc.orgtaylorandfrancis.com

Synthesis of Strained Ring Systems via Thiol-Functionalized Intermediates

Chiral this compound Derivatives in Asymmetric Synthesisnih.gov

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. chiralpedia.comacademie-sciences.fr Chiral derivatives of this compound are valuable tools in this field, acting as chiral building blocks or participating in reactions as chiral ligands or catalysts to induce stereoselectivity. rsc.org

The development of methods for the enantioselective synthesis of thio-substituted cyclobutanes is a significant advancement. nih.govrsc.org For example, the use of a chiral cinchona-based squaramide bifunctional acid-base catalyst in the sulfa-Michael addition of thiols to cyclobutenes has been shown to produce thio-cyclobutanes with high enantioselectivity. nih.govrsc.org These enantioenriched products can then be utilized as chiral synthons for the construction of more complex chiral molecules. The defined stereochemistry of the thio-substituted cyclobutane can influence the stereochemical outcome of subsequent reactions, allowing for the transfer of chirality and the creation of new stereocenters with high fidelity. spectroscopyonline.com

| Catalyst System | Reactants | Product | Enantiomeric Ratio (er) |

| Chiral cinchona-based squaramide | Cyclobutene, Thiol | Enantioenriched thio-cyclobutane | Up to 99.7:0.3 |

Role of this compound in Medicinal Chemistry Intermediates

The unique three-dimensional structure of the cyclobutane ring is increasingly utilized in medicinal chemistry to create drug candidates with improved properties. nih.gov this compound serves as a key intermediate for the synthesis of various pharmaceutical scaffolds, where the thio-substituted cyclobutane motif can significantly influence the biological activity of the final compound. nih.gov

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. lifechemicals.comnih.gov this compound is a precursor to a variety of such scaffolds. The synthesis often involves the initial formation of a cyclobutane ring bearing a thiol or a protected thiol group, which can then be elaborated through a series of chemical transformations.

The incorporation of a thio-substituted cyclobutane motif into a drug candidate can have a profound impact on its biological activity. nih.gov The conformational rigidity of the cyclobutane ring, combined with the electronic properties of the sulfur atom, can influence how a molecule interacts with its biological target. nih.govnih.gov

Research has shown that the stereochemistry of the thio-containing stereocenters in 1,2-disubstituted cyclobutanes can significantly affect their bioactivity. nih.gov This highlights the importance of stereocontrolled synthesis in developing effective therapeutic agents. Although the thio-substituted cyclobutane motif is still considered underexplored in medicinal chemistry, its potential for modulating bioactivity is significant. nih.govrsc.org By strategically placing this motif within a larger molecule, medicinal chemists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. nih.gov

Modulating Bioactivity through Thio-Substituted Cyclobutane Motifs

This compound in Photochemistry and Photo-induced Reactions

Photochemical reactions, which are initiated by the absorption of light, provide unique pathways for the synthesis of complex molecules that are often inaccessible through traditional thermal reactions. msu.edunih.govnumberanalytics.com this compound itself can be a product of such photo-induced reactions, particularly through intramolecular cyclization processes. cdnsciencepub.com

Research into the photochemistry of aralkyl thiones has shown that upon irradiation, these compounds can undergo cyclization to yield cyclopentane (B165970) thiols. cdnsciencepub.com However, when the side chain of the aralkyl thione contains an oxygen atom at a specific position (the δ-carbon), the photochemical pathway can change. In these specific cases, excitation with light can lead to the formation of four-membered ring thiols, including this compound, alongside other products. cdnsciencepub.com

For instance, the irradiation of certain aralkyl thiones containing an ether linkage in the side chain results in a Type II photochemical reaction. cdnsciencepub.com This process, proceeding through a 1,5-biradical intermediate, can yield this compound and a corresponding vinyl ether. The formation of this compound in this context occurs via γ-hydrogen abstraction by the excited thione, followed by cyclization of the resulting biradical. cdnsciencepub.com The ratio of this compound to the cleavage product (ethyl vinyl ether) was found to be 4:1, indicating a preference for the cyclization pathway in this specific photochemical system. cdnsciencepub.com This highlights the utility of photo-induced reactions in constructing strained ring systems like cyclobutane.

Table 2: Photochemical Synthesis of this compound

| Starting Material (Aralkyl Thione) | Excitation | Key Intermediate | Products | Reaction Type | Reference |

|---|

Conclusion

Cyclobutanethiol stands as a compelling example of how the combination of distinct chemical moieties—a strained cyclobutane (B1203170) ring and a versatile thiol group—can lead to a molecule of significant scientific interest. Its unique physicochemical properties, accessible synthetic routes, and diverse reactivity make it a valuable building block in modern chemical research. From enhancing the potency of next-generation pharmaceuticals to enabling the construction of novel polymers and functional materials, this compound is poised to continue contributing to advancements across the chemical sciences.

Cyclobutanethiol in Polymer Science and Materials Chemistry

Synthetic Strategies for Cyclobutanethiol-Derived Monomers

The creation of polymers from this compound first requires its conversion into a polymerizable monomer. This typically involves introducing a reactive group, such as a vinyl or (meth)acrylate group, that can participate in polymerization reactions. While direct literature on the synthesis of this compound-based monomers is scarce, established synthetic methods for analogous compounds provide clear strategies.

Thioester-Based Monomers (e.g., Cyclobutane (B1203170) Thiol Methacrylate): A common method to create polymerizable monomers from alcohols is esterification with methacryloyl chloride. beilstein-journals.orgresearchgate.net An analogous thioesterification can be envisioned for this compound. The reaction would involve the nucleophilic attack of the sulfur atom of this compound on the carbonyl carbon of methacryloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. beilstein-journals.org The resulting monomer, a cyclobutane thiol methacrylate (B99206), would contain a polymerizable methacrylate group, making it suitable for free-radical polymerization.

Thioether-Based Monomers (e.g., Vinyl Cyclobutyl Thioether): Another strategy is to create a vinyl thioether. Vinylation reactions can be used to introduce a vinyl group onto a thiol. ugent.be For example, this compound could be reacted with a vinyl-containing electrophile, such as a vinyl halide, in the presence of a base. Alternatively, addition of the thiol to acetylene (B1199291) or a synthetic equivalent can yield the vinyl thioether. ugent.be This monomer could then be copolymerized with other vinyl monomers.

The table below outlines plausible synthetic routes to key this compound-derived monomers.

| Monomer Type | Proposed Reactants | Reaction Type | Key Features of Monomer |

| Methacrylate Thioester | This compound, Methacryloyl Chloride, Triethylamine | Acyl Substitution | Contains a polymerizable C=C double bond; suitable for radical polymerization. |

| Vinyl Thioether | This compound, Vinyl Bromide, Base | Nucleophilic Substitution | Contains a polymerizable vinyl group; can participate in thiol-ene or radical polymerizations. |

| Allyl Thioether | This compound, Allyl Bromide, Base | Nucleophilic Substitution | Contains an 'ene' group for thiol-ene "click" reactions. |

These strategies leverage well-understood organic reactions to functionalize this compound, transforming it into a versatile building block for polymer synthesis. researchgate.netatamanchemicals.com

Polymerization Mechanisms Involving this compound or its Derivatives

Polymers derived from this compound monomers can be synthesized through several polymerization mechanisms, primarily dictated by the functional group introduced onto the monomer.

Chain-Growth Polymerization: If this compound is functionalized to create a monomer like cyclobutane thiol methacrylate, it can undergo chain-growth polymerization. mdpi.com This process, typically initiated by free radicals, involves three main steps:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to create an active chain-initiating species.

Propagation: The active radical at the end of the growing polymer chain successively adds more monomer molecules, rapidly increasing the chain length.

Termination: The growth of a polymer chain is stopped, usually by the combination of two growing chains or by disproportionation. mdpi.com

Thiol-Ene Polymerization: Thiol-ene polymerization is a powerful step-growth mechanism that is highly efficient and often categorized as a "click" reaction. mdpi.comcore.ac.uk This mechanism is ideal for monomers that are functionalized with an alkene (e.g., an allyl or vinyl group) or for formulations containing a multifunctional thiol and a multifunctional ene. The reaction proceeds via a radical-mediated addition: core.ac.uk

A photoinitiator generates a radical that abstracts a hydrogen atom from a thiol (R-SH) group, creating a thiyl radical (R-S•).

The thiyl radical adds across the double bond of an 'ene' monomer.

A chain transfer reaction occurs where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether linkage. core.ac.ukambeed.com

This cycle repeats, leading to the formation of high-molecular-weight polymers or cross-linked networks. The reaction is known for its rapid rates, high conversion, and insensitivity to many common solvents and functional groups. beilstein-journals.orgresearchgate.net

Continuous Flow Methodologies in Cyclobutane Polymer Synthesis

Continuous flow chemistry has emerged as a powerful tool for polymer synthesis, offering significant advantages over traditional batch reactions, particularly for photochemical processes like the [2+2] photocycloaddition used to create some cyclobutane-based polymers. beilstein-journals.orglookchem.comchemicalbook.com

In a typical batch photoreaction, issues such as poor light penetration through the reaction mixture can lead to low polymerization rates and broad molecular weight distributions. lookchem.com Continuous flow reactors address this by pumping the monomer solution through narrow, transparent tubing that is irradiated by a light source (e.g., high-power LEDs). mdpi.com This setup ensures uniform irradiation of the entire reaction mixture, leading to more efficient and controlled polymerization.

Recent research on the synthesis of truxinate cyclobutane polyesters via [2+2] photopolymerization highlights the benefits of this approach. lookchem.comchemicalbook.com

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Reaction Time | Longer | Shorter | beilstein-journals.orglookchem.comchemicalbook.com |

| Molecular Weight (Mw) | Lower | Higher | beilstein-journals.orglookchem.comchemicalbook.com |

| Dispersity (Đ) | Broader | Narrower | beilstein-journals.orglookchem.comchemicalbook.com |

| Scalability | Limited | Readily Scalable | chemicalbook.com |

| Irradiation Efficiency | Poor / Non-uniform | Excellent / Uniform | lookchem.com |

The use of continuous flow not only improves polymer quality but also enables the scalable production of these materials, moving them from research-scale curiosities to viable candidates for industrial applications. lookchem.comchemicalbook.com This methodology could be readily applied to the polymerization of this compound-derived monomers, particularly for photochemically initiated processes like thiol-ene polymerization.

Applications of this compound-Derived Polymers in Advanced Materials

The unique combination of a cyclobutane ring and a thiol functional group allows for the design of polymers with specialized properties suitable for advanced material applications.

Stress-Responsive and Self-Healing Materials: As discussed, polymers containing cyclobutane mechanophores can be designed to react with thiols upon mechanical stress. core.ac.ukgoogleapis.comuwo.ca This functionality is highly desirable for creating materials that can signal damage or self-heal by forming new cross-links.

Coatings and Adhesives: Thiol-ene polymerization is widely used for producing high-performance coatings and adhesives due to its rapid curing time and excellent final properties. researchgate.net this compound-derived polymers synthesized via this route could be used for protective coatings, encapsulants for electronics, or biomedical adhesives.

Biomaterials and Drug Delivery: The introduction of thiol groups provides reactive handles for bioconjugation, allowing for the attachment of peptides, proteins, or drugs. chemicalbook.com Polymers with cyclobutane units can be designed to be biodegradable, making them attractive for applications in tissue engineering scaffolds, sutures, and controlled drug release systems. researchgate.net

Advanced Optical and Electronic Materials: Functional polymers are integral to the development of materials for electronics and photonics. nih.gov The specific properties imparted by the cyclobutane and thiol moieties could be exploited in the design of functionalized conducting polymers, dielectric materials, or materials for ion-selective sensors. nih.gov

The versatility in monomer synthesis and polymerization mechanisms allows for fine-tuning of the final polymer's thermal and mechanical properties, paving the way for its use across a wide spectrum of advanced technologies. lookchem.com

Environmental Fate and Biotransformation of Cyclobutanethiol

Degradation Pathways of Cyclobutanethiol in Biological Systems

The biodegradation of organic compounds in the environment is a critical process, with microorganisms playing a central role. Fungi, in particular, are known for their robust enzymatic systems capable of degrading a wide array of complex and recalcitrant molecules, including those containing sulfur.

Fungi have evolved sophisticated metabolic pathways to assimilate and detoxify various organic compounds. slu.se For thiol-containing molecules, these transformations are often initiated by enzymes that target the reactive sulfhydryl (-SH) group. While direct research on the fungal biotransformation of this compound is not extensively documented, the degradation of other thiol-containing compounds by fungi offers significant insights into its likely metabolic fate.

Fungal degradation of organosulfur compounds can proceed through several enzymatic reactions. Key enzymes involved in these processes include oxidoreductases, such as laccases and peroxidases, which are known to be involved in the degradation of a wide variety of organic pollutants. nih.gov The initial step in the fungal metabolism of a thiol like this compound would likely involve the oxidation of the thiol group. This can lead to the formation of a disulfide, dicyclobutyl disulfide, through the action of sulfhydryl oxidases. nih.gov

Further enzymatic action could lead to the cleavage of the cyclobutane (B1203170) ring. Fungi are known to degrade cyclic compounds, and the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes can destabilize the ring structure, making it susceptible to cleavage. Following ring cleavage, the resulting aliphatic chain would likely undergo further oxidation and degradation through pathways such as β-oxidation, ultimately leading to mineralization.

Some fungi possess enzymes like cysteine dioxygenase, which catalyzes the oxidation of the thiol group in cysteine to a sulfinic acid. acs.org It is plausible that analogous enzymes could act on this compound, transforming the thiol group into a more water-soluble and reactive sulfinic or sulfonic acid, facilitating further degradation. The table below summarizes potential fungal biotransformation reactions applicable to thiol compounds.

Table 1: Potential Fungal Biotransformation Reactions for Thiol-Containing Compounds

| Transformation Type | Enzyme Class (Example) | Reaction Description | Potential Product from this compound |

|---|---|---|---|

| Thiol Oxidation | Sulfhydryl Oxidase | Oxidation of two thiol groups to form a disulfide bond. | Dicyclobutyl disulfide |

| S-Oxygenation | Monooxygenase | Addition of an oxygen atom to the sulfur atom. | Cyclobutanesulfenic acid, Cyclobutanesulfinic acid |

| Ring Hydroxylation | Cytochrome P450 Monooxygenase | Introduction of a hydroxyl group onto the cyclobutane ring. | Hydroxythis compound |

| Ring Cleavage | Dioxygenase | Incorporation of two oxygen atoms leading to ring opening. | Various aliphatic sulfur-containing acids/aldehydes |

Chemical Oxidation Processes Relevant to Thiol Degradation

In addition to biological degradation, chemical oxidation plays a significant role in the environmental fate of thiols. The thiol group is susceptible to oxidation by various environmental oxidants. These abiotic processes can occur in soil, water, and the atmosphere.

One of the most common chemical transformations for thiols is their oxidation to disulfides. This can be facilitated by molecular oxygen, especially in the presence of metal catalysts. wikipedia.org For this compound, this would result in the formation of dicyclobutyl disulfide. This reaction is analogous to the thiol-disulfide interchange that occurs in biological systems. nih.gov

More potent oxidizing agents present in the environment, such as hydrogen peroxide or hydroxyl radicals, can lead to further oxidation of the sulfur atom. wikipedia.org This can result in the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov These oxidized derivatives are generally more water-soluble and less volatile than the parent thiol, which affects their transport and bioavailability in the environment. Photochemical processes, driven by sunlight, can also contribute to the degradation of thiols in the environment.

The table below outlines several chemical oxidation reactions that are relevant to the degradation of thiols like this compound.

Table 2: Chemical Oxidation Reactions for Thiols

| Oxidizing Agent | Reaction Type | Product(s) from Thiol (R-SH) | Relevance to this compound |

|---|---|---|---|

| Oxygen (O₂) | Oxidative Coupling | Disulfide (R-S-S-R) | Formation of dicyclobutyl disulfide in aerobic environments. |

| Hydrogen Peroxide (H₂O₂) | Oxidation | Disulfide, Sulfonic Acid (R-SO₃H) | Can lead to more highly oxidized sulfur species in water and soil. wikipedia.org |

| Sodium Periodate (NaIO₄) | Oxidation | Disulfide (R-S-S-R) | A strong oxidizing agent that can rapidly convert thiols to disulfides. |

| Elemental Sulfur (S) | Oxidation | Disulfide (R-S-S-R) | A potential reaction pathway in sulfur-rich environments. google.com |

| Hydroxyl Radicals (•OH) | Radical Oxidation | Various oxidized products | Important in atmospheric and aquatic photochemical degradation. |

Future Research Directions and Perspectives on Cyclobutanethiol Chemistry

Development of Novel Catalytic Systems for Cyclobutanethiol Functionalization

The selective functionalization of this compound presents a significant opportunity for creating novel molecular architectures. Future research will likely focus on developing innovative catalytic systems that can precisely modify the cyclobutane (B1203170) core and the thiol group.

A major frontier is the catalytic activation of C-H bonds, a strategy that transforms inert bonds into reactive sites for building molecular complexity. numberanalytics.commt.com For this compound, this could involve transition-metal catalysts, such as those based on rhodium, palladium, or iridium, which are known to facilitate C-H activation. tcichemicals.comnih.gov Research into directing groups will be crucial to control the regioselectivity of C-H functionalization on the cyclobutane ring. The hydroxyl group, for instance, has been successfully used to direct the γ-functionalization of primary C-H bonds using an iridium-phenanthroline catalyst. nih.gov Similar strategies could be adapted for the thiol group in this compound or its derivatives. The merging of C-C bond cleavage of strained systems with C-H activation, as demonstrated with bicyclo[1.1.0]butanes and ruthenium catalysts, offers another powerful avenue for creating densely substituted cyclobutanes. nih.gov

Visible-light photoredox catalysis represents another promising direction. beilstein-journals.org This approach uses light as a cheap and sustainable energy source to generate radical intermediates under mild conditions, enabling unique bond formations that are often complementary to traditional metal catalysis. beilstein-journals.orgtorvergata.it The combination of photoredox catalysis with transition metal catalysis in a dual catalytic system could unlock novel transformations for this compound, such as direct C(sp²)–H alkylation. beilstein-journals.org

Furthermore, the development of recyclable catalysts, including metal-organic frameworks (MOFs), porous organic polymers (POPs), and various supported nanocatalysts, will be essential for making the synthesis of this compound derivatives more sustainable and cost-effective. mdpi.com These heterogeneous systems combine the high selectivity of homogeneous catalysts with the ease of separation and reuse, addressing key principles of green chemistry. mdpi.com

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Transition Metals (Rh, Pd, Ir, Co) | C-H activation, C-S bond formation, Cross-coupling reactions numberanalytics.comtcichemicals.com | High reactivity and selectivity, well-established mechanisms. researchgate.net |

| Photoredox Catalysts | Radical-mediated functionalization, C-H alkylation beilstein-journals.orgtorvergata.it | Mild reaction conditions, use of visible light, unique reactivity. researchgate.net |

| Dual Catalytic Systems | Combining metal catalysis and photocatalysis for novel transformations beilstein-journals.org | Synergistic activation of substrates, access to new reaction pathways. beilstein-journals.org |

| Recyclable/Heterogeneous Catalysts (e.g., MOFs) | Sustainable synthesis of derivatives mdpi.com | Ease of separation, reusability, reduced waste. mdpi.com |

Expanding the Scope of this compound in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient construction of specific, often complex and biologically active, molecules. units.itnih.govbeilstein-journals.org The incorporation of the this compound motif into these targets is a promising area of future research. The high fraction of sp³-hybridized carbon atoms in cyclobutane derivatives makes them attractive as bioisosteres for flat aromatic rings, a feature highly sought after in medicinal chemistry to improve the pharmacological properties of drug candidates. nih.gov

Future synthetic strategies will likely aim to integrate this compound into complex molecular frameworks. One established method that could be expanded is the sulfa-Michael addition, which has been used to create thio-substituted cyclobutanes with high diastereoselectivity and enantioselectivity using chiral organocatalysts. rsc.org Developing new variations of this reaction will allow for the introduction of the this compound unit into a wider range of precursor molecules.

Diversity-oriented synthesis (DOS) offers a complementary approach to TOS. scispace.comrsc.org Instead of a single target, DOS aims to efficiently generate libraries of structurally diverse molecules for screening in biological assays. nih.govscispace.comrsc.org this compound could serve as a versatile starting point in DOS pathways. A divergent strategy could be employed where the cyclobutane ring and the thiol group are functionalized in multiple, distinct ways to rapidly generate a collection of related but structurally varied compounds. For example, cascade reactions, where multiple bonds are formed in a single operation, could be designed to build complex scaffolds from simple this compound precursors. beilstein-journals.org The synthesis of compounds like this compound, 2-aminomethyl-, hydrochloride, highlights the potential to create multifunctional derivatives for applications in pharmaceuticals and materials science. ontosight.aiontosight.ai

| Synthetic Approach | Application to this compound | Desired Outcome |

| Target-Oriented Synthesis (TOS) | Incorporation as a key structural fragment or bioisostere in complex natural products or pharmaceuticals. units.itbeilstein-journals.org | Efficient synthesis of a specific, high-value molecule. |

| Diversity-Oriented Synthesis (DOS) | Use as a central scaffold for divergent synthesis pathways to create a library of analogues. scispace.comrsc.org | Generation of molecular diversity for biological screening and discovery of new functions. |

| Asymmetric Catalysis | Enantioselective Michael additions or other functionalizations to control stereochemistry. rsc.org | Access to specific stereoisomers of chiral this compound derivatives. |

| Cascade Reactions | Design of multi-step, one-pot sequences starting from this compound. beilstein-journals.org | Rapid construction of complex molecular architectures with increased efficiency. |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. scielo.br Future research on this compound chemistry will heavily rely on advanced spectroscopic and analytical techniques to probe the intricate details of catalytic cycles and reaction pathways. utoronto.canumberanalytics.com

In-situ spectroscopic methods are particularly powerful as they allow for the observation of reactive intermediates and catalyst species in real-time under actual reaction conditions. scielo.brscirp.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to monitor the conversion of reactants to products and identify transient intermediates in solution. It has been employed to assess the effect of thiol inhibitors on catalytic isomerization rates, providing direct insight into the catalyst's behavior. nih.gov

In-situ Raman Spectroscopy: Raman spectroscopy is an effective tool for tracking changes in chemical bonds, especially sulfur-containing moieties. It has been used to distinguish between free thiol groups and disulfide bonds, which is critical for understanding redox processes involving this compound. rsc.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is highly sensitive for detecting charged species and can be coupled directly to a reactor (online monitoring) to identify and characterize intermediates in a catalytic cycle, even those with very short lifetimes. scielo.br

Beyond in-situ methods, other advanced techniques will also play a crucial role.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the oxidation state and local coordination environment of metal catalysts, which is essential for understanding how the catalyst activates substrates like this compound. numberanalytics.com